Alanine, N-3-pyridinyl-

Description

Contextualization within Pyridine-Containing Amino Acid Derivatives Research

The pyridine (B92270) moiety, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a common feature in many biologically active compounds, including vitamins and alkaloids. nih.gov When incorporated into an amino acid structure, the pyridine ring can significantly influence the molecule's solubility, metabolic stability, and binding affinity to biological targets. researchgate.net

Historical Perspective of Relevant Amino Acid Analog Research

The study of amino acid analogs, which are molecules that are structurally similar to the standard amino acids, has a rich history. quora.com Early research in this area was driven by a desire to understand the fundamental processes of protein synthesis and enzyme function. quora.com The synthesis of amino acids under simulated early Earth conditions by Stanley L. Miller in 1953 was a landmark achievement that spurred further investigation into the origins of life and the chemical diversity of these fundamental building blocks. ebsco.com

The development of techniques for producing amino acids, which began with the extraction of monosodium glutamate (B1630785) from protein hydrolysates in 1908, has evolved to include chemical synthesis, fermentation, and enzymatic synthesis. nih.gov A key breakthrough in this field was the development of the automated amino acid analyzer in 1958, which revolutionized the study of protein composition. chromatographyonline.com Over the years, researchers have developed various methods to synthesize and resolve amino acid analogs, including the use of enzymatic resolution and chromatographic techniques. nih.govnih.gov

Current Research Landscape and Gaps Pertaining to Alanine (B10760859), N-3-pyridinyl-

Current research on Alanine, N-3-pyridinyl- and related compounds is focused on developing efficient synthetic methods and exploring their potential applications. nih.govacs.org Synthetic strategies often involve the condensation of a pyridine derivative with an alanine precursor. nih.govresearchgate.net For example, β-(3-pyridyl)-DL-alanine derivatives have been synthesized through the condensation of diethyl acetamidomalonate with arylmethyl halides. nih.govresearchgate.net Another approach involves the synthesis from 3-pyridinecarboxyaldehyde. nih.gov

Despite the progress made, there are still gaps in our understanding of Alanine, N-3-pyridinyl-. Further research is needed to fully elucidate its conformational preferences, electronic properties, and interactions with biological macromolecules. Developing more stereoselective and efficient synthetic routes remains an active area of investigation. Moreover, while its use as a building block in peptide synthesis is established, its full potential in the design of novel therapeutic agents and functional materials is yet to be realized. researchgate.netsigmaaldrich.com

Significance of Investigating Alanine, N-3-pyridinyl- in Advanced Chemical Sciences

The investigation of Alanine, N-3-pyridinyl- holds significant promise for advancing several areas of chemical science. Its unique structural features make it a valuable tool for probing biological systems and designing molecules with specific functions. In medicinal chemistry, the incorporation of this unnatural amino acid into peptides can lead to compounds with enhanced stability, altered receptor binding profiles, and novel therapeutic properties. researchgate.net For example, the D-isomer of 3-(3-pyridyl)alanine has been used in the synthesis of antagonists of the luteinizing hormone-releasing hormone. nih.gov

Furthermore, the pyridine nitrogen provides a handle for further chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties. researchgate.net The study of such molecules contributes to a deeper understanding of molecular recognition, protein folding, and the structure-activity relationships of bioactive compounds. nih.gov As synthetic methodologies continue to improve, the accessibility and application of Alanine, N-3-pyridinyl- and its analogs are expected to expand, opening up new frontiers in drug discovery and materials science. nih.gov

Interactive Data Tables

Below are tables detailing some of the key chemical identifiers and properties of Alanine, N-3-pyridinyl- and a related derivative.

| Property | Alanine, N-3-pyridinyl- (L-isomer) | Fmoc-3-(3-pyridyl)-L-alanine |

|---|---|---|

| CAS Number | 64090-98-8 sigmaaldrich.com | 175453-07-3 sigmaaldrich.com |

| Molecular Formula | C8H10N2O2 sigmaaldrich.com | C23H20N2O4 sigmaaldrich.com |

| Molecular Weight | 166.18 g/mol sigmaaldrich.com | 388.42 g/mol sigmaaldrich.com |

| Synonyms | (S)-2-Amino-3-(3-pyridyl)propionic acid, 3'-Aza-L-phenylalanine sigmaaldrich.com | Fmoc-L-3-Pyridylalanine, (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid chemicalbook.comnih.gov |

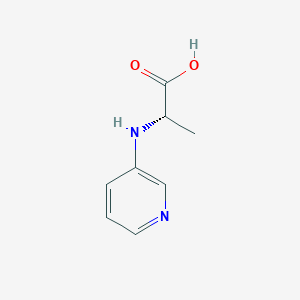

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(pyridin-3-ylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-3-2-4-9-5-7/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKYBFQVZPCGAO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Alanine, N 3 Pyridinyl and Its Precursors

Classical Approaches to Alanine (B10760859), N-3-pyridinyl- Synthesis

Traditional routes to Alanine, N-3-pyridinyl- often involve building the molecule through established, multi-step reaction sequences or by modifying existing amino acid or pyridine (B92270) structures.

A common strategy involves constructing the alanine side chain onto a pre-existing pyridine ring. These syntheses typically begin with simple pyridine derivatives like pyridine-3-carboxaldehyde or 3-(halomethyl)pyridines.

Another widely used classical approach is the malonic ester synthesis. This involves the alkylation of diethyl acetamidomalonate with a suitable pyridyl electrophile, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. nih.govnih.gov The resulting substituted malonate is then hydrolyzed and decarboxylated to afford the target amino acid. nih.gov This method is versatile for creating various arylalanine derivatives. nih.gov

Table 1: Classical Multi-Step Syntheses from Pyridine Scaffolds

| Starting Material | Key Intermediate(s) | Final Step | Reported Overall Yield | Reference(s) |

|---|---|---|---|---|

| 3-Pyridylaldehyde | Azlactone, α-Benzamido-β-(3-pyridyl)acrylic acid | Hydrogenation | ~55% | researchgate.net |

| Diethyl acetamidomalonate | Alkylated malonate ester | Hydrolysis & Decarboxylation | Not specified | nih.govnih.gov |

Instead of building the amino acid from a pyridine scaffold, Alanine, N-3-pyridinyl- can be synthesized by directly forming the bond between the alanine nitrogen and the pyridine ring. This typically involves the N-arylation of an alanine derivative with an activated pyridine.

For example, the synthesis of (S)-N-(3-Nitro-2-pyridinyl)alanine ethyl ester is achieved through the reaction of 2-chloro-3-nitropyridine (B167233) with (S)-alanine ethyl ester hydrochloride. prepchem.com In this nucleophilic aromatic substitution reaction, the amino group of the alanine ester displaces the chlorine atom on the electron-deficient pyridine ring. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid. prepchem.com

While direct N-acylation of alanine with a nicotinic acid (pyridine-3-carboxylic acid) derivative is a plausible route, methods involving N-alkylation or N-arylation with halopyridines are more commonly documented for creating the direct N-pyridinyl linkage. prepchem.commonash.edu Protecting the carboxyl group of alanine as an ester is a common strategy in these reactions to prevent unwanted side reactions and improve solubility. prepchem.com

The biological activity of amino acids is highly dependent on their stereochemistry, making the synthesis of enantiomerically pure Alanine, N-3-pyridinyl- a critical objective. Both asymmetric synthesis and the resolution of racemic mixtures are employed to achieve this.

Asymmetric Synthesis: Chiral auxiliaries are frequently used to induce stereoselectivity. The Schöllkopf method, for instance, utilizes a chiral bislactim ether derived from valine and glycine (B1666218). lmaleidykla.lt Alkylation of the lithiated form of this auxiliary with a bromomethyl-imidazo[1,2-a]pyridine derivative proceeds with high diastereoselectivity. Subsequent hydrolysis of the resulting product yields the desired enantiomerically enriched β-heteroaromatic-substituted alanine. lmaleidykla.lt Another approach involves starting with a chiral pool material like L-serine. A serine-derived organozinc reagent can be coupled with halopyridines in a palladium-catalyzed reaction to produce enantiomerically pure pyridylalanines. psu.edu

Enantiomeric Resolution: This classical approach involves the synthesis of a racemic mixture of Alanine, N-3-pyridinyl-, followed by the separation of the enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. A more common method is the enzymatic resolution of a derivatized racemate, which will be discussed in section 2.2.2. nih.gov Additionally, chromatographic techniques, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), are effective for separating enantiomers. mst.edutandfonline.com For instance, N-derivatized amino acids have been successfully resolved on CSPs like Ristocetin A or cellulose (B213188) tris(3,5-dimethylphenylcarbamate). mst.edutandfonline.com

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have led to more efficient, selective, and environmentally benign methods for producing Alanine, N-3-pyridinyl-.

Modern catalytic systems offer powerful tools for synthesizing complex molecules like Alanine, N-3-pyridinyl-. Palladium-catalyzed cross-coupling reactions are particularly prominent.

One of the most direct and modern routes is the C(sp³)–H arylation of alanine derivatives. nih.govacs.org This method involves the direct coupling of a C-H bond on the β-carbon of alanine with a pyridyl halide. Research has shown that N-dibenzyl protected alanine methyl ester can be successfully reacted with 3-pyridyl bromide using a palladium catalyst and a specific phosphine (B1218219) ligand to yield the corresponding N-protected 3-pyridylalanine in 73% yield. acs.org This approach is highly atom-economical as it avoids the pre-functionalization of the alanine substrate.

Another catalytic strategy involves the coupling of a serine-derived organozinc reagent with a halopyridine, such as 3-bromopyridine. psu.edu This Negishi-type cross-coupling reaction is catalyzed by a palladium complex, like bis(triphenylphosphine)palladium (B8599230) dichloride, and provides a reliable route to various pyridylalanine derivatives with consistent yields. psu.edu

Table 2: Modern Catalytic Syntheses

| Method | Alanine Substrate | Pyridine Substrate | Catalyst System | Yield | Reference(s) |

|---|---|---|---|---|---|

| C(sp³)–H Arylation | N-Dibenzyl alanine methyl ester | 3-Pyridyl bromide | Pd(dba-3,5,3',5'-OMe)₂ / Phosphine ligand | 73% | acs.org |

| Negishi Coupling | Serine-derived organozinc reagent | 3-Bromopyridine | Pd(PPh₃)₂Cl₂ | 40-60% (range for various pyridylalanines) | psu.edu |

Biocatalysis represents a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzymatic resolution is a well-established and sustainable method for obtaining enantiopure Alanine, N-3-pyridinyl-. This typically involves the kinetic resolution of a racemic N-acetylated derivative. researchgate.netnih.govnih.gov For example, a racemic mixture of N-acetyl-3-pyridylalanine ester can be treated with a protease, such as Protamex or subtilisin. researchgate.netresearchgate.netnih.gov The enzyme selectively hydrolyzes the L-enantiomer of the ester to the corresponding N-acetyl-L-amino acid, leaving the D-enantiomer of the ester unreacted. nih.govnih.gov The resulting mixture of the acid and ester is easily separated. This method has been shown to produce enantiomers with excellent purity, often exceeding 99% enantiomeric excess (ee). researchgate.netnih.gov

A more integrated chemo-enzymatic approach starts with racemic 5-(3'-pyridylmethyl)hydantoin. google.com In a process known as dynamic kinetic resolution, a (D)-specific hydantoinase enzyme selectively opens the hydantoin (B18101) ring of the D-enantiomer to form N-carbamoyl-D-(3'-pyridyl)-alanine. The remaining L-hydantoin racemizes under the reaction conditions, allowing for a theoretical yield of 100% for the D-product. The N-carbamoyl group is then removed, either chemically with nitrite (B80452) or enzymatically with a carbamoylase, to yield the final enantiopure D-(3'-pyridyl)-alanine. google.com

Table 3: Enzymatic Resolution Strategies

| Racemic Substrate | Enzyme(s) | Selectivity | Product(s) | Reported Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| N-acetamido-3-pyridyl-alanine ester | Protamex proteinase | L-enantiomer | N-acetamido-L-3-pyridyl-alanine & D-ester | >99% | researchgate.netnih.gov |

| β-(3-pyridyl)-DL-alanine ethyl ester derivative | Subtilisin | L-enantiomer | N-acetyl-L-amino acid & D-ester | Not specified | researchgate.netnih.gov |

| D,L-(3'-Pyridyl)methylhydantoin | (D)-Hydantoinase, Carbamoylase | D-enantiomer | D-(3'-Pyridyl)-alanine | High purity implied | google.com |

Flow Chemistry Applications in Alanine, N-3-pyridinyl- Synthesis (Potential)

Continuous flow chemistry, a paradigm shift from traditional batch processing, offers significant potential for the synthesis of complex molecules like Alanine, N-3-pyridinyl-. While specific literature detailing a complete de novo synthesis of this compound using flow chemistry is not abundant, the principles and successful applications in related syntheses strongly support its feasibility and potential advantages. Flow chemistry enables superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.orgrsc.org

The synthesis of precursors to N-3-pyridinyl-alanine, such as those involving pyridyl and alanine moieties, can be envisioned through multi-step flow systems. For instance, reactions like the Hantzsch pyridine synthesis or Paal-Knorr pyrrole (B145914) synthesis have been successfully adapted to flow conditions, demonstrating the capability of this technology in constructing heterocyclic cores. uc.pt The introduction of the alanine side chain could be achieved through various C-C bond-forming reactions, which are often amenable to flow processing. For example, photocarboxylation reactions to create amino acids and the functionalization of heterocycles have been effectively performed in flow reactors, highlighting the potential for precise control over reactive intermediates. rsc.orgthieme-connect.com

Key advantages of a potential flow synthesis for Alanine, N-3-pyridinyl- would include:

Enhanced Safety: Better management of reaction exotherms and the ability to handle hazardous reagents in smaller, contained volumes.

Improved Efficiency: Reduced reaction times from hours to minutes and the potential for higher throughput. acs.org

Higher Purity: Minimization of side reactions through precise control, leading to cleaner product streams and simplifying downstream purification.

Automation and Scalability: Flow reactors are readily automated and can be scaled up by extending operation time or by "numbering-up" (running multiple reactors in parallel). thieme-connect.com

A hypothetical flow process could involve sequential reactor modules where each performs a specific transformation, such as the formation of a pyridyl-containing intermediate, followed by coupling with an alanine precursor, and subsequent deprotection steps, all integrated into a continuous line. uc.pt

Purification and Isolation Techniques for Synthetic Intermediates and Final Alanine, N-3-pyridinyl- Products

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification and analysis of Alanine, N-3-pyridinyl- and its synthetic intermediates. researchgate.net Given the compound's polarity and potential for enantiomeric forms, High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique.

Reversed-Phase HPLC (RP-HPLC) is commonly employed for the separation of amino acid derivatives. For compounds like Alanine, N-3-pyridinyl-, a C18 or C8 stationary phase is typically used with a mobile phase consisting of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good resolution of the desired product from starting materials and by-products. researchgate.net

Chiral Chromatography is essential for the separation of D- and L-enantiomers of Alanine, N-3-pyridinyl-. This is crucial as the biological activity of chiral molecules is often specific to one enantiomer. Chiral stationary phases (CSPs) are used for this purpose. For instance, cellulose-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantiomeric separation for various N-protected amino acid esters. tandfonline.com The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is critical for achieving optimal separation. tandfonline.com Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitro-5-L-valinamide), can also be used to form diastereomers that can be separated on a standard reversed-phase column. researchgate.net

Ion-Exchange Chromatography can also be utilized, particularly for the final purification step. This technique separates molecules based on their net charge. Since Alanine, N-3-pyridinyl- is an amino acid, it possesses both an acidic carboxyl group and a basic amino group, as well as the basic pyridine ring. By manipulating the pH of the mobile phase, the net charge on the molecule can be controlled, allowing for its selective binding to and elution from an ion-exchange resin. This method is effective for removing salts and other charged impurities. google.com

Below is a table summarizing typical HPLC conditions for the separation of related amino acid derivatives.

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA (gradient) | UV (254 nm) | Purity analysis of synthetic intermediates and final product. researchgate.net |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol | UV | Enantiomeric separation of D- and L-Alanine, N-3-pyridinyl-. tandfonline.com |

| Derivatization followed by RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA (gradient) | UV | Enantiomeric excess determination after derivatization with Marfey's reagent. researchgate.net |

| Ion-Exchange | Cation or Anion Exchange Resin | Aqueous buffer (pH gradient) | UV or Refractive Index | Salt removal and final purification. google.com |

Crystallization and Recrystallization Methodologies

Crystallization is a critical technique for the large-scale purification of Alanine, N-3-pyridinyl-, offering the potential to obtain a highly pure, solid-state product. The process relies on the principle of differential solubility of the target compound and impurities in a given solvent system at varying temperatures.

The selection of an appropriate solvent is the most crucial step. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amino acid derivatives like Alanine, N-3-pyridinyl-, solvent systems often involve polar solvents such as water, ethanol, or mixtures thereof. The solubility can be influenced by adjusting the pH, which affects the protonation state of the amino and carboxyl groups, as well as the pyridine nitrogen.

Preferential Crystallization is a method that can be employed for the resolution of racemic mixtures of amino acids. acs.org This technique takes advantage of the fact that some racemates crystallize as conglomerates, which are physical mixtures of crystals of the two separate enantiomers. By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out selectively. This process requires careful control of supersaturation and temperature. acs.orgresearchgate.net

The process of recrystallization typically involves the following steps:

Dissolving the crude product in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, promoting the formation of well-defined crystals.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

The effectiveness of crystallization can be influenced by the presence of impurities, which can sometimes inhibit crystal growth or co-crystallize with the product. Therefore, it is often used as a final purification step after preliminary purification by other methods like chromatography.

| Method | Principle | Key Parameters | Application |

| Cooling Crystallization | Decreased solubility at lower temperatures. | Solvent choice, cooling rate, final temperature. | Primary purification of the final product from soluble impurities. |

| Anti-Solvent Crystallization | Addition of a solvent in which the compound is insoluble to a solution of the compound. | Choice of solvent/anti-solvent pair, addition rate. | Purification when a suitable single solvent for cooling crystallization is not available. |

| Preferential Crystallization | Seeding a supersaturated solution of a conglomerate-forming racemate with a pure enantiomer crystal. | Supersaturation level, temperature control, seeding. | Chiral resolution of D/L-Alanine, N-3-pyridinyl-. acs.orgresearchgate.net |

Chemical Reactivity and Reaction Mechanisms of Alanine, N 3 Pyridinyl

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring is a key center of reactivity, participating in acid-base, oxidation, quaternization, and coordination reactions.

Alanine (B10760859), N-3-pyridinyl- possesses three ionizable groups: the carboxylic acid group, the α-amino group, and the pyridine nitrogen. This results in a complex acid-base equilibrium in solution. While the carboxylic acid and α-amino groups exhibit pKa values typical for amino acids, the pyridine nitrogen introduces an additional protonation site. nih.govnih.gov The basicity of the pyridine nitrogen allows it to accept a proton, forming a pyridinium (B92312) cation. nih.govresearchgate.net

Table 1: Potential Protonation Sites of Alanine, N-3-pyridinyl-

| Group | Protonated Form | Deprotonated Form | General pKa Range |

| Carboxyl | -COOH | -COO⁻ | ~2-3 |

| Pyridine Nitrogen | -C₅H₄NH⁺ | -C₅H₄N | ~5-6 |

| α-Amino | -NH₃⁺ | -NH₂ | ~9-10 |

| Note: Specific pKa values for Alanine, N-3-pyridinyl- require experimental determination. |

The pyridine nitrogen of Alanine, N-3-pyridinyl- can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using strong oxidizing agents, most commonly peroxy acids such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org

The mechanism involves a concerted reaction where the nucleophilic pyridine nitrogen atom attacks the electrophilic outer oxygen atom of the peroxy acid. This leads to the formation of a new N-O bond and the cleavage of the weak O-O bond in the peroxide, releasing a carboxylic acid as a byproduct. The resulting Pyridine-N-oxide is a planar molecule with a formal positive charge on the nitrogen and a negative charge on the oxygen. wikipedia.org This oxidation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent chemical transformations. organic-chemistry.org

The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. This reaction, known as quaternization, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govunist.hr

In this process, the nitrogen atom attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion which becomes the counter-ion to the newly formed pyridinium salt. The quaternization introduces a permanent positive charge on the nitrogen atom and attaches an alkyl group to it. nih.gov The formation of such N-quaternized pyridinium moieties can be a key step in the synthesis of certain catalysts, as the positive charge enhances the electron-withdrawing nature of the ring system. sci-hub.se However, these pyridinium salts can sometimes be unstable, for instance, under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), where elimination of the pyridinium group can occur. rsc.org

Alanine, N-3-pyridinyl- is a versatile ligand in coordination chemistry, capable of binding to metal centers through multiple donor atoms: the nitrogen and oxygen atoms of the alanine moiety and the nitrogen atom of the pyridine ring. This allows for various coordination modes, including chelation and bridging.

Detailed studies have been conducted on the coordination of R-3-(3-pyridyl)alanine with ruthenium (Ru) and iridium (Ir). researchgate.net Reaction with chloro-bridged organometallic complexes, such as [(p-cymene)RuCl₂]₂ and [(C₅Me₅)IrCl₂]₂, results in the formation of stable, mononuclear N,O-chelate complexes where the ligand binds to the metal through the amino nitrogen and a carboxylate oxygen. researchgate.net

Under different conditions, particularly after the removal of a chloride ligand, the pyridine nitrogen can also coordinate to a second metal center. This bridging coordination leads to the formation of dimeric complexes. researchgate.net For example, the abstraction of chloride from the initial N,O-chelate complexes yields binuclear structures like [(p-cymene)Ru(μ-L)₂Ru(p-cymene)]²⁺, where two ligands bridge two metal centers. researchgate.net The stoichiometry of the resulting metal complex is thus dependent on the reaction conditions and the metal-to-ligand ratio. researchgate.netnih.gov The affinity of the ligand for different metal ions and the geometry of the resulting complexes are critical determinants of their potential applications. nih.govresearchgate.net

Table 2: Examples of Metal Complexes with R-3-(3-pyridyl)alaninate (L) researchgate.net

| Complex Formula | Metal Center | Coordination Mode | Stoichiometry |

| (p-cymene)-Ru(L)(Cl) | Ruthenium (Ru) | N,O-Chelate | 1:1 (Metal:Ligand) |

| (C₅Me₅)Ir(L)(Cl) | Iridium (Ir) | N,O-Chelate | 1:1 (Metal:Ligand) |

| [(p-cymene)Ru(μ-L)₂Ru(p-cymene)]²⁺ | Ruthenium (Ru) | N,O-Chelate & Pyridine-N Bridging | 2:2 (Metal:Ligand) |

| [(C₅Me₅)Ir(μ-L)₂Ir(C₅Me₅)]²⁺ | Iridium (Ir) | N,O-Chelate & Pyridine-N Bridging | 2:2 (Metal:Ligand) |

Reactions at the Alanine Moiety

The alanine portion of the molecule undergoes reactions characteristic of amino acids, with the carboxylic acid and amino groups being the primary sites of reactivity.

The carboxylic acid group of Alanine, N-3-pyridinyl- can be readily converted into esters and amides, which are fundamental transformations in organic synthesis, particularly in peptide chemistry.

Esterification is the reaction of the carboxylic acid with an alcohol, typically under acidic conditions (Fischer esterification), to form an ester. libretexts.org This reaction is reversible, and its equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org Esterification is commonly used as a protecting group strategy for the carboxylate function during the synthesis of peptides or other complex molecules.

Amidation , the formation of an amide bond, is achieved by reacting the carboxylic acid with a primary or secondary amine. Since the direct reaction is generally slow, the carboxylic acid must first be "activated". nih.gov This is commonly done using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. This method is the cornerstone of peptide synthesis, allowing Alanine, N-3-pyridinyl- to be incorporated into a peptide chain through the formation of a peptide (amide) bond with another amino acid. nih.gov

Alpha-Carbon Reactivity: Epimerization and Racemization Pathways

The chiral integrity of the α-carbon in amino acids is a critical factor in peptide synthesis and biological activity. For N-aryl amino acids like Alanine, N-3-pyridinyl-, the potential for epimerization or racemization, particularly during peptide synthesis, is a significant consideration. nih.gov The process of epimerization involves the transformation of one epimer into its chiral counterpart. nih.gov This side reaction can be influenced by the structure of the amino acid itself; for instance, amino acids with electron-withdrawing groups in their side chains are more susceptible to epimerization. nih.gov

A study developed a method for controlled stereoisomerization of α-amino acids by derivatizing them with a racemization tag, such as 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APC). nih.govresearchgate.net This derivatization, which forms a urea (B33335) bond at the N-terminus, facilitates racemization through imine formation at the chiral α-carbon upon heating. nih.govresearchgate.net This technique allows for the preparation of scalemic mixtures from enantiomerically pure standards. nih.govresearchgate.net For amino acids with a single chiral center, this process leads to racemization, while for those with two chiral centers, like isoleucine, it results in epimerization, producing all four possible stereoisomers. nih.govresearchgate.net

The rate of racemization and epimerization can vary among different amino acids. Studies on land snail shells have shown that amino acids like aspartic acid racemize relatively quickly, making them useful for dating very young samples, whereas glutamic acid and isoleucine, with their slower racemization rates, are better suited for older samples. elsevierpure.com The underlying mechanism for racemization often involves the abstraction of the α-proton, a process that can be catalyzed. For example, some enzymes, like arginine racemase, utilize pyridoxal (B1214274) 5'-phosphate as a cofactor to facilitate racemization. researchgate.net

The conditions employed during peptide synthesis, such as the choice of coupling reagents, can also influence the extent of epimerization. For example, comparisons between dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have shown that EDC may lead to a higher degree of racemization. nih.gov

Table 1: Factors Influencing Epimerization and Racemization of Amino Acids

| Factor | Description | References |

| Amino Acid Structure | Electron-withdrawing side chains increase susceptibility to epimerization. | nih.gov |

| Derivatization | N-terminal derivatization with tags like APC can induce racemization via imine formation. | nih.govresearchgate.net |

| Catalysis | Enzymes like racemases can catalyze the interconversion of stereoisomers. | researchgate.net |

| Peptide Synthesis Conditions | The choice of coupling reagents (e.g., EDC vs. DCC) can affect the level of racemization. | nih.gov |

Peptide Bond Formation with Alanine, N-3-pyridinyl- and Protected Derivatives

The incorporation of non-standard amino acids such as Alanine, N-3-pyridinyl- into peptide chains is a key strategy for developing novel therapeutic peptides and probes. researchgate.net The process of peptide bond formation involves the creation of an amide linkage between the carboxyl group of one amino acid and the amino group of another. sigmaaldrich.compageplace.de This process typically requires the use of protecting groups for the N-terminus and any reactive side chains, as well as activation of the C-terminal carboxylic acid. sigmaaldrich.com

Various methods have been developed for peptide synthesis, including both solution-phase and solid-phase techniques. sigmaaldrich.com A common approach involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) to activate the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then attacked by the N-terminal amine of the incoming amino acid to form the peptide bond. wikipedia.org To minimize the risk of racemization during activation, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. wikipedia.org

The synthesis of peptides containing pyridyl-alanine has been successfully demonstrated. For instance, tripeptides containing an amino acid with a pyridine ring have been prepared using a solid-phase Ugi reaction. nih.gov In another approach, Nα-protected amino acid 6-chloro-2-pyridyl esters have been synthesized and evaluated for peptide synthesis, showing high reactivity. nih.gov The incorporation of 3-pyridyl-alanine (3-Pal) and 4-pyridyl-alanine (4-Pal) has been shown to enhance the aqueous solubility of glucagon (B607659) analogs while maintaining their biological properties. researchgate.net

Furthermore, a chemoselective peptide conjugation method via late-stage N-alkylation of pyridyl-alanine (PAL) has been developed for both solution and solid-phase synthesis. researchgate.net This technique, known as NAP, allows for the construction of functionally diverse and stable N-alkylated peptide conjugates. researchgate.net

Table 2: Methods and Applications of Peptide Synthesis with Pyridyl-Alanine Derivatives

| Method/Application | Description | References |

| Solid-Phase Ugi Reaction | Used for the preparation of tripeptides containing amino acids with a pyridine ring. | nih.gov |

| 6-Chloro-2-pyridyl Esters | Highly reactive esters of Nα-protected amino acids used for peptide bond formation. | nih.gov |

| Solubility Enhancement | Incorporation of 3-Pal and 4-Pal improves the aqueous solubility of glucagon analogs. | researchgate.net |

| NAP Conjugation | A late-stage N-alkylation method for pyridyl-alanine to create diverse peptide conjugates. | researchgate.net |

Reactions Involving the Aromatic Ring

The pyridine ring of Alanine, N-3-pyridinyl- imparts unique reactivity to the molecule, distinct from that of amino acids with benzenoid aromatic side chains. The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, influences its susceptibility to various chemical transformations. beilstein-journals.orgimperial.ac.uk

Electrophilic Aromatic Substitution Studies on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. beilstein-journals.orgimperial.ac.ukwikipedia.org The nitrogen atom's lone pair can interact with Lewis acids, further reducing the ring's reactivity towards electrophiles. beilstein-journals.org Direct nitration of pyridine is sluggish, and sulfonation is even more challenging. wikipedia.org However, electrophilic substitution can be achieved under specific conditions. For instance, 3-nitropyridine (B142982) can be synthesized via the nitration of 2,6-dibromopyridine (B144722) followed by debromination. wikipedia.org

In the context of N-pyridinyl amino acids, the amino acid side chain can further influence the reactivity of the pyridine ring. While specific studies on the direct electrophilic aromatic substitution of Alanine, N-3-pyridinyl- are not extensively detailed in the provided results, the general principles of pyridine chemistry suggest that such reactions would be challenging and may require harsh conditions or specific activation strategies.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when activated by electron-withdrawing groups or when a good leaving group is present. wikipedia.orgwikipedia.org The reaction typically occurs at the 2- and 4-positions, which can effectively delocalize the negative charge of the intermediate onto the nitrogen atom. wikipedia.org A classic example is the Chichibabin reaction, where pyridine reacts with an alkali-metal amide to yield 2-aminopyridine (B139424). wikipedia.org

The reactivity of halopyridines towards nucleophilic substitution can be enhanced by the use of Lewis acids, which coordinate to the pyridine nitrogen and further activate the ring. sci-hub.se For instance, zinc-based Lewis acids have been shown to facilitate the nucleophilic aromatic substitution of chloropyridines with various amines. sci-hub.se The displacement of a cyanide group from cyanopyridines by lithium amides to form aminopyridines has also been reported. researchgate.net

In the context of Alanine, N-3-pyridinyl-, if the pyridine ring were appropriately substituted (e.g., with a halogen at the 2- or 4-position), it would be expected to undergo nucleophilic aromatic substitution with various nucleophiles.

Oxidative Cleavage and Degradation Pathways (Potential)

The pyridine ring and the amino acid backbone of Alanine, N-3-pyridinyl- are susceptible to oxidative cleavage and degradation under certain conditions. The degradation of amino acids can proceed through various pathways, including deamination and decarboxylation, and the specific route can be influenced by the amino acid's structure. uaeu.ac.ae

For N-aryl amino acids, degradation can also involve the aromatic ring. For instance, the oxidative cleavage of pyridinyl isoprenes to methyl ketones has been achieved using a KMnO₄/H₂INa₃O₆ system. osti.gov While this is not a direct degradation of the amino acid, it demonstrates a method for cleaving a side chain attached to a pyridine ring.

The amino acid backbone itself can be a target for oxidative cleavage. Iron-based oxidants have been shown to cleave the Cα-C(O) bond of protected amino acids. researchgate.net Additionally, the oxidative C-N bond cleavage of (2-pyridylmethyl)amine-based ligands in cobalt complexes has been observed, leading to the formation of modified ligands. rsc.org The degradation of N-nitroso-hydrochlorothiazide, which contains a secondary aryl-alkyl-amino moiety, has been shown to produce various degradation products depending on the pH. acs.org

Potential degradation pathways for Alanine, N-3-pyridinyl- could involve oxidation of the pyridine ring to form N-oxides, hydroxylation of the ring, or cleavage of the C-N bond connecting the pyridine ring to the alanine moiety. The specific products would depend on the oxidizing agent and reaction conditions.

Mechanistic Investigations of Novel Alanine, N-3-pyridinyl- Transformations

Research into the reactivity of Alanine, N-3-pyridinyl- and related compounds continues to uncover novel transformations and provide deeper mechanistic insights. For instance, N-amino pyridinium salts, which can be derived from pyridine-containing compounds, have been shown to act as precursors for N-centered radicals under photoredox catalysis, leading to C-H amination reactions. nih.gov

The synthesis of novel fluorescent amino acids and peptides incorporating 2-aminopyridine has been reported, highlighting the utility of pyridyl-containing amino acids in developing new chemical probes. oup.com Furthermore, the synthesis of β-pyridyl α-amino acids with charge transfer-based fluorescent properties has been achieved through a multi-step sequence involving a hetero-Diels–Alder reaction and a Knoevenagel–Stobbe process. acs.org Mechanistic studies, including DFT calculations, have been employed to understand the photophysical properties of these novel compounds. acs.org

The development of new synthetic methods for α-amino acids often involves mechanistic investigations to understand the reaction pathways. For example, a nickel-catalyzed reductive coupling of N-carbonyl-protected α-pivaloyloxy glycine (B1666218) with aryl halides has been developed for the synthesis of α-aryl amino acids. nih.gov Mechanistic studies suggest the involvement of a glycine α-carbon radical and a Gly–Ni(iii)–Ar intermediate. nih.gov

While specific mechanistic investigations focused solely on novel transformations of Alanine, N-3-pyridinyl- are not extensively detailed in the provided search results, the ongoing research in the broader field of N-aryl amino acids and pyridine chemistry suggests that future studies will likely reveal new and interesting reactivity for this compound, with detailed mechanistic elucidation playing a crucial role in understanding and exploiting these transformations.

Isotope Labeling Experiments to Elucidate Mechanisms

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. In the context of Alanine, N-3-pyridinyl-, such experiments could involve the strategic replacement of atoms like ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium) at specific positions within the molecule. By analyzing the distribution of these isotopes in the reaction products using techniques such as mass spectrometry or NMR spectroscopy, the precise bond-breaking and bond-forming events can be determined.

Despite the utility of this method, there is no evidence in the surveyed scientific literature of isotope labeling experiments having been conducted specifically on Alanine, N-3-pyridinyl- to investigate its reaction mechanisms. Research in this area would be invaluable for a deeper understanding of its chemical behavior, for instance, in metabolic pathways or in synthetic organic reactions. Such studies could definitively clarify whether a particular reaction proceeds via a concerted mechanism, or through the formation of specific intermediates.

Advanced Spectroscopic and Structural Elucidation of Alanine, N 3 Pyridinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of Alanine (B10760859), N-3-pyridinyl-. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon signals and their connectivity can be achieved.

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the alanine and pyridinyl moieties. The alanine α-proton (Hα) would appear as a quartet, coupled to the three protons of the β-methyl group (Hβ), which would present as a doublet. researchgate.net The protons of the 3-pyridinyl group would exhibit complex splitting patterns in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). chemicalbook.com The attachment of the nitrogen atom to the pyridine (B92270) ring significantly influences the chemical shifts of the ring's protons and carbons compared to unsubstituted pyridine. pw.edu.pl

Similarly, the ¹³C NMR spectrum would show three signals for the alanine portion (carboxyl C=O, Cα, and Cβ) and five signals for the distinct carbons of the pyridine ring. testbook.comacs.org The C2, C4, and C6 carbons of the pyridine ring are typically deshielded (shifted downfield) relative to the C3 and C5 carbons. acs.org The exact shifts are influenced by the electronic effects of the amino acid substituent. royalsocietypublishing.orgacs.org

¹⁵N NMR: The ¹⁵N NMR spectrum is particularly informative due to the presence of two nitrogen atoms in different chemical environments. researchgate.net A signal corresponding to the pyridine-type nitrogen would be observed at a characteristic downfield shift, while the alanine nitrogen, now part of a secondary amine linkage to an aromatic ring, would appear at a different, generally more shielded, position. kpwulab.com The precise chemical shifts are sensitive to solvent and pH. royalsocietypublishing.org

Predicted NMR Chemical Shifts for Alanine, N-3-pyridinyl- Predicted values are based on standard chemical shift increments for alanine, pyridine, and N-aryl amines.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹⁵N Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Alanine | α-H | ~4.0 (q) | ~55 | ~40-60 |

| N-H | Broad, ~5-6 | |||

| β-H₃ | ~1.5 (d) | ~18 | N/A | |

| Alanine Carboxyl | C=O | N/A | ~175 | N/A |

| Pyridine | C2' | ~8.2 | ~140 | ~250-330 |

| C3' | N/A | ~135 | ||

| C4' | ~7.2 | ~125 | ||

| C5' | ~7.0 | ~124 | ||

| C6' | ~8.1 | ~145 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals predicted in 1D spectra and confirming the molecule's covalent framework. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. libretexts.org For Alanine, N-3-pyridinyl-, key COSY cross-peaks would connect the alanine Hα with the Hβ methyl protons and establish the connectivity between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei (in this case, ¹³C or ¹⁵N). wikipedia.org It provides a direct link between the proton and carbon skeletons of the molecule, for example, confirming which ¹H signal corresponds to which ¹³C signal in the pyridine ring and the alanine backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. It is vital for determining the preferred three-dimensional conformation of the molecule, such as the relative orientation of the pyridine ring with respect to the amino acid backbone. nih.gov

Expected Key 2D NMR Correlations for Structural Assignment

| Experiment | Correlating Nuclei | Key Expected Cross-Peaks | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Hα ↔ Hβ; H4' ↔ H5'; H5' ↔ H6' | Confirms alanine spin system and pyridine ring proton connectivity. |

| HSQC | ¹H ↔ ¹³C | Hα ↔ Cα; Hβ ↔ Cβ; H2'/4'/5'/6' ↔ C2'/4'/5'/6' | Assigns protons to their directly bonded carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | NH ↔ Cα, C3'; Hα ↔ Cβ, C=O | Confirms N-C3' linkage and alanine structure. |

| H2' ↔ C3', C4', C6' | Confirms pyridine ring structure. | ||

| NOESY | ¹H ↔ ¹H (through space) | H2'/H4' ↔ Hα/Hβ | Provides data on molecular conformation and steric proximity. |

The bond connecting the alanine nitrogen to the C3 carbon of the pyridine ring is a single bond, but rotation around it may be hindered due to steric interactions. This phenomenon, known as atropisomerism, can be investigated using dynamic NMR (DNMR) spectroscopy. nih.gov

By recording NMR spectra at various temperatures, it is possible to study the kinetics of conformational exchange. niscpr.res.insemanticscholar.org At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, leading to broadening of the signals. At the coalescence temperature, the single peak for an exchanging site splits into multiple peaks representing the distinct conformers. researchgate.net Line-shape analysis of these temperature-dependent spectra allows for the calculation of the free energy barrier (ΔG‡) for the rotational process, providing quantitative insight into the molecule's conformational flexibility. iau.ir While no specific DNMR studies on Alanine, N-3-pyridinyl- are reported, such analysis would be a standard method to probe its dynamic behavior.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a fundamental technique used to determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). unesp.br For Alanine, N-3-pyridinyl-, the exact mass of the neutral molecule is calculated to be 166.0742 Da based on its elemental formula C₈H₁₀N₂O₂. wiley.comnfdi4chem.descispace.comnih.gov

HRMS analysis, often using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺, at m/z 167.0815. The experimental measurement of this value with high precision provides unequivocal confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the protonated molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. nih.gov

For protonated Alanine, N-3-pyridinyl-, fragmentation is expected to occur at the most labile bonds. The initial protonation site is likely the highly basic pyridine nitrogen. nih.govacs.org Common fragmentation pathways for N-aryl amino acids include:

Loss of water (H₂O): A common fragmentation from the carboxylic acid group, leading to an ion at m/z 149.0709.

Loss of formic acid (HCOOH): Another characteristic loss from the carboxylic acid, resulting in a fragment at m/z 121.0709.

Cleavage of the N-C(pyridyl) bond: This can lead to fragments corresponding to the pyridinylamine radical cation (m/z 94) or the alanine portion.

Fragmentation of the pyridine ring: The stable aromatic ring can undergo characteristic cleavages, such as the loss of HCN. cdnsciencepub.comresearchgate.netacs.org

Plausible ESI-MS/MS Fragments of Protonated Alanine, N-3-pyridinyl- ([M+H]⁺ = 167.0815)

| Observed m/z | Proposed Fragment Formula | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 149.0709 | [C₈H₉N₂O]⁺ | H₂O | Loss of water from the carboxylic acid. |

| 121.0709 | [C₇H₉N₂]⁺ | HCOOH | Loss of formic acid. |

| 94.0527 | [C₅H₆N₂]⁺• | C₃H₅O₂• | Fragment corresponding to 3-aminopyridine (B143674) radical cation. |

| 79.0444 | [C₅H₅N H]⁺ | C₃H₅NO₂ | Pyridinium (B92312) ion fragment. |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Derivatives

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of Alanine, N-3-pyridinyl- and its derivatives. This technique involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation patterns are highly specific and provide a wealth of information about the molecule's structure, including the sequence and identity of amino acid residues in peptidic derivatives. researchgate.net

For derivatives of Alanine, N-3-pyridinyl-, MS/MS analysis allows for the precise localization of modifications on the parent molecule. Common derivatization strategies in amino acid analysis include esterification and acylation. nist.gov For instance, derivatization with reagents like methyl chloroformate creates methyl esters of methoxycarbonyl derivatives, which are stable and suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nist.gov The fragmentation of these derivatives often follows predictable pathways.

In the positive ion mode, protonated amino acids and their derivatives typically undergo characteristic fragmentation patterns. nih.gov Common losses include water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov For α-amino acids, a prevalent fragmentation pathway involves the combined loss of H₂O and CO. nih.gov The specific fragmentation of the pyridine ring can also provide diagnostic ions, helping to confirm the identity and structure of the derivative.

In the analysis of peptidic structures containing Alanine, N-3-pyridinyl-, MS/MS experiments yield b- and y-type fragment ions resulting from the cleavage of peptide bonds. ncsu.edu The mass difference between consecutive ions in a series reveals the identity of the amino acid residue at that position. The presence of the N-3-pyridinyl-alanine residue would be indicated by a specific mass shift in the fragment ion series. Furthermore, the fragmentation of the pyridinyl moiety itself can produce characteristic ions, aiding in the definitive identification of the residue and its position within the peptide chain.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a non-destructive means to probe the molecular structure and conformation of Alanine, N-3-pyridinyl-. nih.govbohrium.com These methods are complementary, with IR spectroscopy being particularly sensitive to polar bonds and functional groups, while Raman spectroscopy excels in analyzing non-polar bonds and skeletal structures. nih.gov

The vibrational spectrum of Alanine, N-3-pyridinyl- is characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent functional groups. acs.org By analyzing the positions and intensities of these bands, it is possible to identify and characterize the different parts of the molecule.

The pyridine ring exhibits several characteristic vibrational modes. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1500 cm⁻¹ region. elixirpublishers.comscirp.org The C-N stretching vibrations are often mixed with other modes and are usually found in the 1382-1266 cm⁻¹ range. elixirpublishers.com The ring breathing mode, a collective vibration of the entire ring, is also a characteristic feature in the Raman spectrum. researchgate.net

The alanine portion of the molecule also gives rise to specific vibrational signatures. The carboxylic acid group (-COOH) is characterized by a strong C=O stretching band, typically observed in the range of 1715-1680 cm⁻¹. elixirpublishers.com The O-H stretch of the carboxylic acid is usually a broad band in the high-frequency region. The amino group (-NH-) stretching vibrations are expected in the 3500–3000 cm⁻¹ region. core.ac.uk The deformation modes of the NH group also provide valuable structural information. iosrjournals.org Additionally, C-H stretching and bending vibrations from the aliphatic part of the alanine residue and the pyridine ring are observed.

A summary of key vibrational modes for Alanine, N-3-pyridinyl- is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyridine Ring | C=C and C=N stretching | 1600-1500 elixirpublishers.comscirp.org |

| C-N stretching | 1382-1266 elixirpublishers.com | |

| Carboxylic Acid | C=O stretching | 1715-1680 elixirpublishers.com |

| O-H stretching | Broad, ~3000 | |

| Amino Group | N-H stretching | 3500-3000 core.ac.uk |

| N-H bending | ~1600 | |

| Aliphatic | C-H stretching | 3000-2850 |

| C-H bending | ~1450 |

IR and Raman spectroscopy are sensitive to the conformational state of molecules. researchgate.netaip.org Changes in the dihedral angles of the molecular backbone can lead to shifts in the frequencies and intensities of certain vibrational bands, particularly the amide I and amide III bands in peptidic structures. researchgate.net For Alanine, N-3-pyridinyl-, conformational changes can affect the interaction between the pyridine ring and the alanine backbone, leading to discernible spectral changes.

Studies on similar molecules, like alanine dipeptides, have shown that the amide I band frequency and the intensity ratios of amide I components can be correlated with the backbone dihedral angle φ. researchgate.net Similarly, the intensities of amide III bands and skeletal vibrations in the Raman spectrum can indicate the populations of different conformations such as PII, β, and αR. researchgate.net For Alanine, N-3-pyridinyl-, variations in the spectra under different conditions (e.g., solvent, temperature) can be used to infer the preferred conformational states and the dynamics of conformational exchange. For instance, hydrogen bonding interactions, both intramolecular and with the solvent, can significantly influence the vibrational frequencies of the N-H, C=O, and pyridine ring modes. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides valuable information about its electronic structure and conjugation. ysu.amresearchgate.net

The UV-Vis absorption spectrum of Alanine, N-3-pyridinyl- is expected to be dominated by electronic transitions within the pyridine ring. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. ysu.amresearchgate.net The presence of the alanine substituent can cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine.

The spectrum of 3-substituted pyridines often shows multiple absorption bands. For example, 3-azidopyridine (B1254633) displays transitions around 287 nm, 270 nm, and 245 nm, all attributed to π → π* transitions. ysu.am Similarly, Alanine, N-3-pyridinyl- is expected to have characteristic absorption maxima in the UV region. The n → π* transitions, which are typically weaker, may be obscured by the more intense π → π* bands. ysu.amresearchgate.net The exact position and intensity of the absorption bands can be influenced by the solvent polarity, as the solvent can stabilize the ground and excited states to different extents. ysu.amacs.org

A general representation of the expected UV-Vis absorption data is provided below.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Alanine, N-3-pyridinyl- | Methanol (B129727) | ~260-290 | - | π → π |

| ~210-240 | - | π → π |

UV-Vis spectroscopy is a widely used method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule. nih.govscirp.orgijper.orgresearchgate.net The principle of this method lies in the fact that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. By monitoring the changes in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be determined.

Alanine, N-3-pyridinyl- has at least two ionizable groups: the carboxylic acid group and the pyridine nitrogen. The protonation state of these groups will change with pH, leading to shifts in the UV-Vis spectrum. For example, protonation of the pyridine nitrogen can alter the π-electron system, resulting in a change in the λmax and/or the molar absorptivity.

The experimental procedure involves recording the UV-Vis spectra of Alanine, N-3-pyridinyl- in a series of buffer solutions with known pH values. scirp.orgresearchgate.net The absorbance data at a wavelength where the spectral changes are most significant is then plotted against pH. The pKa value corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, which is typically the midpoint of the resulting sigmoidal curve. scirp.org This method is particularly effective when there is a significant spectral shift upon ionization, which is often the case for molecules containing chromophores in proximity to the ionizable group. nih.gov

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the solid-state structures of Alanine, N-3-pyridinyl- (also known as 3-(3-pyridyl)alanine) and its derivatives, providing critical insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal lattice.

Solid-State Structural Determination of Alanine, N-3-pyridinyl- and its Complexes

The structural architecture of Alanine, N-3-pyridinyl- has been successfully characterized in both its protonated form and as a ligand in metal complexes.

A notable example is the nickel(II) complex, [Ni(D-Pyala)₂]·2H₂O, where 'Pyala' represents the 3-(3-pyridyl)alaninate ligand. Three-dimensional X-ray diffraction data revealed that the complex crystallizes in the monoclinic space group P2₁. researchgate.net The coordination geometry around the nickel center is established with the amino nitrogen atoms of the two tridentate ligands adopting a mutually trans configuration. researchgate.net This specific isomeric form highlights the steric and electronic preferences that govern the self-assembly of the complex in the crystalline state. Detailed crystallographic data for this complex are provided in the table below.

Crystallographic data for the [Ni(D-Pyala)₂]·2H₂O complex. researchgate.net

Furthermore, the structure of the protonated amino acid has been determined in the form of a perchlorate (B79767) salt, [H-β-(3-Pyridyl)-Ala-OH][ClO₄]. researchgate.netua.pt This compound also crystallizes in the polar, piezoelectric P2₁ space group. ua.ptresearchgate.net The determination of its structure was crucial for understanding the origin of its strong piezoelectric properties, which are more than double those of the widely used material lithium niobate. researchgate.netua.pt The precise atomic coordinates obtained from X-ray diffraction confirm the molecular conformation and the ionic nature of the salt.

Crystallographic data for [H-β-(3-Pyridyl)-Ala-OH][ClO₄]. ua.ptresearchgate.net

In addition to these examples, various organometallic complexes incorporating the R-3-(3-pyridyl)alaninate ligand with metals such as palladium, rhodium, iridium, and ruthenium have been synthesized, indicating a broad potential for structural diversity. researchgate.net

Crystal Packing and Intermolecular Interactions

The supramolecular assembly and stability of crystalline solids are governed by a network of intermolecular interactions. In the case of Alanine, N-3-pyridinyl- and its derivatives, X-ray crystallography reveals a rich variety of non-covalent forces.

For the [H-β-(3-Pyridyl)-Ala-OH][ClO₄] salt, the crystal structure is heavily influenced by a comprehensive network of inter- and intramolecular hydrogen bonds. researchgate.netua.pt These interactions are considered fundamental to its notable piezoelectric properties. researchgate.net Similarly, in related pyridyl-alanine salt structures, hydrogen bonds such as N–H⋯O and C–H⋯O are crucial in building the supramolecular architecture. rsc.orgrsc.org

Co-crystallization Studies (Potential)

Co-crystallization is a crystal engineering strategy that combines an active pharmaceutical ingredient (API) or a target molecule with a benign co-former to create a new crystalline solid with modified physicochemical properties, such as solubility, stability, and bioavailability. nih.govresearchgate.net Alanine, N-3-pyridinyl-, with its array of hydrogen bond donors (amino group) and acceptors (carboxyl group and pyridine nitrogen), is a prime candidate for co-crystallization studies. researchgate.netnih.gov

Amino acids are increasingly being explored as co-formers due to their biocompatibility and their ability to form robust hydrogen-bonded structures, often involving zwitterionic forms that support strong interactions. nih.govnih.govmdpi.com The functional groups on Alanine, N-3-pyridinyl- are well-suited to form predictable supramolecular synthons, such as the highly probable acid⋯pyridine interaction, with appropriate co-formers. researchgate.net

Studies on related systems demonstrate this potential. For example, short peptides have been shown to act as host molecules, forming layered co-crystals that include pyridine as a guest molecule residing in channels and forming hydrogen bonds with the host's ammonium (B1175870) groups. rsc.org This host-guest chemistry suggests that Alanine, N-3-pyridinyl- could be incorporated into or itself form inclusion compounds. The development of ionic co-crystals, where amino acids are combined with simple salts, has also been reported as a method to achieve goals like chiral resolution. nih.gov Given these precedents, there is significant potential to design novel co-crystals of Alanine, N-3-pyridinyl- with a variety of host molecules and co-formers to tailor its material properties for specific applications.

Theoretical and Computational Chemistry of Alanine, N 3 Pyridinyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. These calculations are fundamental for understanding a molecule's stability, reactivity, and spectroscopic characteristics. Methods based on Density Functional Theory (DFT) are commonly used for their balance of accuracy and computational cost.

The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ru.nl A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ru.nl Conversely, a small energy gap indicates that a molecule is more reactive and less stable. ru.nlirjweb.com Quantum chemical calculations, often using DFT methods like B3LYP, can accurately predict these orbital energies. irjweb.com For Alanine (B10760859), N-3-pyridinyl-, the presence of the electron-withdrawing pyridine (B92270) ring and the electron-donating alanine fragment would influence the energies of these frontier orbitals.

Table 1: Illustrative Example of Calculated Frontier Orbital Properties

This table presents a hypothetical set of data for Alanine, N-3-pyridinyl- based on typical values for similar organic molecules to illustrate the output of quantum chemical calculations. Specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.10 |

Other related quantum chemical parameters that describe reactivity include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com

The distribution of electrons within a molecule is uneven, leading to regions that are relatively positive or negative. This charge distribution governs how a molecule interacts with other molecules and is a key determinant of its reactivity. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing this property. uni-muenchen.de An MEP map plots the electrostatic potential onto a constant electron density surface, using a color scale to indicate charge distribution. uni-muenchen.deacs.org

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are attractive to electrophiles (e.g., protons). uni-muenchen.de

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are attractive to nucleophiles. uni-muenchen.de

For Alanine, N-3-pyridinyl-, an MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group, identifying them as primary sites for electrophilic attack or hydrogen bond acceptance. imist.maarxiv.org The amino group's hydrogen atoms would likely show positive potential (blue). These maps provide a visual guide to the molecule's reactive sites. researchgate.net The calculation of the MEP, along with atomic charge schemes like Natural Bond Orbital (NBO) analysis, relies on the molecular wavefunction obtained from quantum calculations. imist.ma

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data and structure elucidation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors for each nucleus. DFT methods, such as B3LYP or specialized functionals like WP04, combined with a suitable basis set (e.g., 6-311++G(2d,p)), are effective for this purpose. github.ioresearchgate.net It is crucial to perform these calculations on a Boltzmann-averaged ensemble of low-energy conformers and to include solvent effects, often through a Polarizable Continuum Model (PCM), to achieve good agreement with experimental spectra recorded in solution. github.io

UV-Vis Spectroscopy: The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). medium.comresearchgate.netrsc.org This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax), oscillator strengths (f), which relate to the intensity of the absorption bands, and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.orgnih.gov Analysis of the molecular orbitals involved in these transitions reveals which parts of the molecule are responsible for the absorption of light. researchgate.net

Table 2: Illustrative Example of Predicted UV-Vis Spectral Data for Alanine, N-3-pyridinyl-

This table is a hypothetical representation of TD-DFT output, based on calculations for similar aromatic and heterocyclic compounds. It serves to illustrate the type of data generated. Specific calculated values for Alanine, N-3-pyridinyl- are not available in the cited literature.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 265 | 0.15 | HOMO → LUMO (75%), HOMO-1 → LUMO (15%) |

| S0 → S2 | 210 | 0.45 | HOMO → LUMO+1 (60%), HOMO-2 → LUMO (25%) |

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its movement and conformational changes over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in solution. mdpi.comnih.gov

Molecules like Alanine, N-3-pyridinyl- are flexible and can adopt numerous shapes or conformations in solution. MD simulations are the primary computational tool for exploring this conformational landscape. nih.gov By simulating the molecule for nanoseconds to microseconds, it is possible to identify the most stable, low-energy conformations and the energetic barriers for transitioning between them. nih.govmdpi.com For amino acid and peptide-like structures, these simulations often reveal preferences for specific backbone dihedral angles (phi, ψ), leading to defined secondary structures like β-strands or various turns and helices. nih.gov The analysis of the simulation trajectory provides information on the population of each conformational state, giving a dynamic picture of the molecule's structural preferences in solution.

The solvent environment has a profound impact on the structure, dynamics, and reactivity of a molecule. nih.govresearchgate.net MD simulations are particularly well-suited to investigate these solvent effects. Interactions between the solute (Alanine, N-3-pyridinyl-) and solvent molecules, especially hydrogen bonding with protic solvents like water or methanol (B129727), can stabilize or destabilize different conformers. diva-portal.orgnih.gov For example, studies on the alanine dipeptide have shown that its conformational equilibrium is highly sensitive to the solvent, with different populations of conformers like the C7eq, C5, and polyproline II (PII) being observed in solvents ranging from chloroform (B151607) to water. nih.gov Simulations can incorporate the solvent explicitly, by including thousands of individual solvent molecules (e.g., TIP3P water models), or implicitly, by representing the solvent as a continuous medium. nih.govacs.org These simulations are essential for bridging the gap between theoretical calculations in the gas phase and experimental reality in solution. arxiv.org

Docking and Molecular Modeling Studies for Receptor Interactions (In Silico Research)

Computational studies have explored the incorporation of Alanine, N-3-pyridinyl-, often referred to as 3-pyridylalanine (3-Pal), into peptides to understand and enhance their binding characteristics with various receptors.

Molecular modeling is crucial for predicting the binding orientation and calculating the interaction energies of ligands with their target receptors. For Alanine, N-3-pyridinyl-, computational analyses suggest that its pyridine ring is a key feature governing its interactions. The ring can participate in significant π-π stacking with aromatic residues within a receptor's binding pocket and can also form hydrogen bonds, which are critical for its biological activity. The nitrogen atom in the 3-position of the pyridine ring allows for specific electronic properties and potential for hydrogen bonding that differs from its 2- and 4-pyridyl isomers. nih.gov

In studies on somatostatin (B550006) receptor 2 (SST₂) antagonists, replacing the native tyrosine at position 3 with 3-pyridylalanine resulted in radioligands with high binding affinity. nih.gov Saturation binding assays revealed dissociation constants (KD) in the low nanomolar range, indicating a strong interaction with the receptor. nih.gov This suggests that the pyridylalanine moiety fits well within the binding site and establishes favorable interactions. nih.gov The binding affinities for different pyridylalanine regioisomers highlight the subtle but significant impact of the nitrogen atom's position on receptor interaction. nih.gov

| Compound | Dissociation Constant (KD) (nM) |

|---|---|

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 |

| [¹⁷⁷Lu]Lu-DOTA-LM3 (Reference with Tyr³) | 0.09 ± 0.02 |

Computational models are pivotal for deriving structure-activity relationships (SAR), which explain how a molecule's chemical structure relates to its biological activity. For Alanine, N-3-pyridinyl- and its isomers, computational analysis and experimental data reveal key SAR insights.